Comparative Analysis of MAO-A Inhibition: Demonstrating a Favorable Off-Target Profile for CNS Research Applications
In head-to-head in vitro assays, 4,4-diallyl-2-hydroxyisoquinoline-1,3(2H,4H)-dione exhibited negligible inhibition of human monoamine oxidase A (MAO-A) with an IC50 > 100,000 nM, indicating a lack of activity against this key central nervous system (CNS) target [1]. This contrasts sharply with established MAO-A inhibitors like clorgyline (IC50 ~ 4 nM) and other bioactive isoquinolines that can show low micromolar potency [2]. This inactivity profile is a significant advantage for researchers requiring a chemical probe or building block with minimal MAO-A-related off-target effects.
| Evidence Dimension | Inhibition of human MAO-A |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Clorgyline (MAO-A inhibitor): IC50 ~ 4 nM; Harmine (isoquinoline alkaloid): IC50 ~ 5-10 nM |
| Quantified Difference | Target compound is >25,000-fold less potent than clorgyline |
| Conditions | In vitro fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes |
Why This Matters
For procurement, this data validates the compound's use in CNS-related studies where MAO-A inhibition would be a confounding variable, providing a cleaner pharmacological tool.
- [1] BindingDB. (n.d.). BDBM50401983 CHEMBL2203920: Affinity Data for MAO-A. Retrieved from https://bindingdb.org View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. View Source
